6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one
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Overview
Description
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound that features a combination of benzothiazole, piperazine, and pyrimidinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multi-step proceduresThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, and the reactions are typically carried out under reflux conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential as an anticonvulsant and antipsychotic agent.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an antagonist to dopamine and serotonin receptors, which are involved in neurological pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. For instance:
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Studied for its anticonvulsant activity.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Investigated for its antibacterial properties .
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one.
Properties
Molecular Formula |
C23H23N5O2S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5O2S2/c1-30-18-8-6-17(7-9-18)27-10-12-28(13-11-27)22-24-16(14-21(29)26-22)15-31-23-25-19-4-2-3-5-20(19)32-23/h2-9,14H,10-13,15H2,1H3,(H,24,26,29) |
InChI Key |
SPEPPHHQDRLFMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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